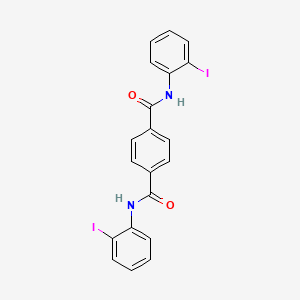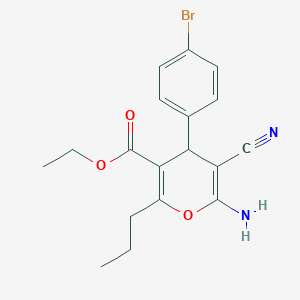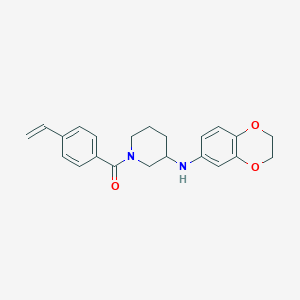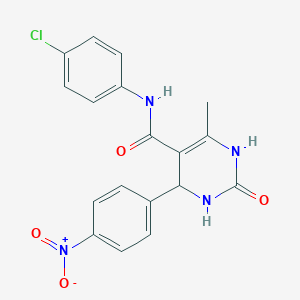
N,N'-bis(2-iodophenyl)terephthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(2-iodophenyl)terephthalamide, commonly known as BIPT, is a chemical compound that belongs to the family of terephthalic acid derivatives. This compound has been extensively studied due to its potential applications in scientific research, particularly in the field of imaging and cancer therapy. BIPT is a highly promising molecule due to its unique properties that make it an excellent candidate for the development of new diagnostic and therapeutic agents.
作用機序
The mechanism of action of BIPT is not fully understood, but it is believed to involve the interaction of BIPT with specific biomolecules in the body. BIPT has been shown to bind to proteins such as albumin, which is thought to play a role in the transport of BIPT to target tissues. Once BIPT reaches its target tissue, it is believed to interact with specific biomolecules, leading to the desired therapeutic effect.
Biochemical and Physiological Effects:
BIPT has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that BIPT is capable of inhibiting the growth of cancer cells, suggesting that it may have potential as a cancer therapeutic agent. BIPT has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases associated with oxidative stress.
実験室実験の利点と制限
One of the main advantages of BIPT is its excellent fluorescent properties, which make it an excellent candidate for imaging studies. BIPT is also relatively easy to synthesize, and the yield of the final product is generally high. However, one of the main limitations of BIPT is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of BIPT. One potential direction is the development of new imaging agents based on BIPT. These agents could be used to visualize a range of biological processes and could have applications in both basic research and clinical settings. Another potential direction is the development of BIPT-based cancer therapeutics. Further studies are needed to fully understand the mechanism of action of BIPT and to determine its potential as a cancer therapeutic agent.
合成法
The synthesis of BIPT is a multi-step process that involves the reaction of terephthalic acid with iodine and phenylboronic acid. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The yield of BIPT obtained through this method is generally high, and the purity of the final product is also excellent.
科学的研究の応用
BIPT has been extensively studied for its potential applications in scientific research. One of the most promising applications of BIPT is in the field of imaging. BIPT has been shown to have excellent fluorescent properties, which make it an excellent candidate for the development of new imaging agents. BIPT-based imaging agents have been used to visualize various biological processes, such as protein-protein interactions, enzyme activity, and gene expression.
特性
IUPAC Name |
1-N,4-N-bis(2-iodophenyl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14I2N2O2/c21-15-5-1-3-7-17(15)23-19(25)13-9-11-14(12-10-13)20(26)24-18-8-4-2-6-16(18)22/h1-12H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJORVSYHLESDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14I2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B4932821.png)

![1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4932832.png)
![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4932842.png)

methyl]amine](/img/structure/B4932858.png)
![2-[2-(2,6-dimethyl-1-piperidinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4932866.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B4932879.png)

![1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4932897.png)

![3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4932913.png)
